Cas no 2241039-81-4 (Londamocitinib)

Londamocitinib structure
Nome del prodotto:Londamocitinib
Londamocitinib Proprietà chimiche e fisiche
Nomi e identificatori
-
- JAK1-IN-7
- (R)-N-(3-(5-Fluoro-2-((2-fluoro-3-(methylsulfonyl)phenyl)amino)pyrimidin-4-yl)-1H-indol-7-yl)-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide
- AZD4604
- Londamocitinib
- DA-74623
- MS-30607
- GLXC-27777
- 2241039-81-4
- AKOS040733485
- UNII-JAC34RRR7S
- EX-A5343
- AT39356
- 1-Piperazineacetamide, N-(3-(5-fluoro-2-((2-fluoro-3-(methylsulfonyl)phenyl)amino)-4-pyrimidinyl)-1H-indol-7-yl)-alpha-(methoxymethyl)-4-methyl-, (alphaR)-
- 1-Piperazineacetamide, N-[3-[5-fluoro-2-[[2-fluoro-3-(methylsulfonyl)phenyl]amino]-4-pyrimidinyl]-1H-indol-7-yl]-alpha-(methoxymethyl)-4-methyl-, (alphaR)-
- (R)-N-(3-(5-fluoro-2- (2-fluoro-3- (methylsulfonyl)phenyl amino)pyrimidin-4-yl)- 1H-indol-7-yl)-3- methoxy-2-(4- methylpiperazin-1- yl)propanamide
- HY-126294
- GTPL11716
- CS-0101485
- londamocitinib [INN]
- JAC34RRR7S
- (2R)-N-[3-[5-fluoro-2-(2-fluoro-3-methylsulfonylanilino)pyrimidin-4-yl]-1H-indol-7-yl]-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide
- AZD4604; JAK1-IN-7
- CHEMBL4447181
- SCHEMBL20399395
- US10961228, Example 35
- example 35 [WO2018134213A1]
- AZD-4604
- BDBM488779
-
- Inchi: 1S/C28H31F2N7O4S/c1-36-10-12-37(13-11-36)22(16-41-2)27(38)33-21-8-4-6-17-18(14-31-26(17)21)25-19(29)15-32-28(35-25)34-20-7-5-9-23(24(20)30)42(3,39)40/h4-9,14-15,22,31H,10-13,16H2,1-3H3,(H,33,38)(H,32,34,35)/t22-/m1/s1
- Chiave InChI: JNUZADQZHYFJGW-JOCHJYFZSA-N
- Sorrisi: S(C)(C1C=CC=C(C=1F)NC1=NC=C(C(C2=CNC3C2=CC=CC=3NC([C@@H](COC)N2CCN(C)CC2)=O)=N1)F)(=O)=O
Proprietà calcolate
- Massa esatta: 599.21262999g/mol
- Massa monoisotopica: 599.21262999g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 42
- Conta legami ruotabili: 9
- Complessità: 1010
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 141
- XLogP3: 2.2
Londamocitinib Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Biosynth | RPD03981-5 mg |
JAK1-IN-7 |
2241039-81-4 | 5mg |
$1,287.00 | 2023-01-02 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56968-500mg |
JAK1-IN-7 |
2241039-81-4 | 98% | 500mg |
¥0.00 | 2023-09-07 | |
Biosynth | RPD03981-10 mg |
JAK1-IN-7 |
2241039-81-4 | 10mg |
$2,059.20 | 2023-01-02 | ||
MedChemExpress | HY-126294-10mM*1 mL in DMSO |
Londamocitinib |
2241039-81-4 | 98.98% | 10mM*1 mL in DMSO |
¥7390 | 2024-07-21 | |
MedChemExpress | HY-126294-1mg |
Londamocitinib |
2241039-81-4 | 98.98% | 1mg |
¥2300 | 2024-07-21 | |
Ambeed | A1353323-25mg |
(R)-N-(3-(5-Fluoro-2-((2-fluoro-3-(methylsulfonyl)phenyl)amino)pyrimidin-4-yl)-1H-indol-7-yl)-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide |
2241039-81-4 | 98% | 25mg |
$631.0 | 2025-03-01 | |
1PlusChem | 1P01WJWZ-50mg |
JAK1-IN-7 |
2241039-81-4 | 98% | 50mg |
$5039.00 | 2023-12-18 | |
Ambeed | A1353323-5mg |
(R)-N-(3-(5-Fluoro-2-((2-fluoro-3-(methylsulfonyl)phenyl)amino)pyrimidin-4-yl)-1H-indol-7-yl)-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide |
2241039-81-4 | 98% | 5mg |
$169.0 | 2025-03-01 | |
Ambeed | A1353323-50mg |
(R)-N-(3-(5-Fluoro-2-((2-fluoro-3-(methylsulfonyl)phenyl)amino)pyrimidin-4-yl)-1H-indol-7-yl)-3-methoxy-2-(4-methylpiperazin-1-yl)propanamide |
2241039-81-4 | 98% | 50mg |
$947.0 | 2025-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce56968-250mg |
JAK1-IN-7 |
2241039-81-4 | 98% | 250mg |
¥0.00 | 2023-09-07 |
Londamocitinib Letteratura correlata
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Jianjun Wang,Heng-Ying Xiong,Emilie Petit,Laëtitia Bailly,Xavier Pannecoucke,Tatiana Besset Chem. Commun., 2019,55, 8784-8787
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
2241039-81-4 (Londamocitinib) Prodotti correlati
- 2094426-04-5(1-4-(6-phenylpyridazin-3-yl)-1,4-diazepan-1-ylprop-2-en-1-one)
- 2225142-03-8(11-oxa-2,9-diazadispiro3.0.3^{5}.3^{4}undecan-10-one)
- 2877711-28-7(N-{[4-fluoro-1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide)
- 2680781-96-6(benzyl N-1-(2-methoxy-5-nitrophenyl)ethylcarbamate)
- 77225-68-4(PHOSPHONIC ACID, [(METHYLAMINO)METHYL]-, DIETHYL ESTER)
- 2171705-16-9(4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoethyl}benzoic acid)
- 2096989-55-6(ent-Ticagrelor)
- 1803692-42-3(3-(Chloromethyl)-2-(difluoromethyl)-6-methylpyridine)
- 1214352-87-0(2,3-Bis(4-fluorophenyl)-5-iodopyridine)
- 201738-99-0(H-Phe-Pro-Ala-pNA)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:2241039-81-4)Londamocitinib

Purezza:99%/99%/99%/99%
Quantità:5mg/10mg/25mg/100mg
Prezzo ($):603.0/945.0/1935.0/4950.0
atkchemica
(CAS:2241039-81-4)Londamocitinib

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta